molecular formula C10H13ClN2O B2576159 (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride CAS No. 2361609-76-7

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride

Cat. No. B2576159
CAS RN: 2361609-76-7
M. Wt: 212.68
InChI Key: RMHYFAMJDBOVMG-VTLYIQCISA-N
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Description

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPene is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis, and has been found to have promising anticancer and antiviral properties.

Scientific Research Applications

Pharmacological Profiles

R-96544, a compound related to the specified chemical structure, has been identified as a novel 5-HT(2A) receptor antagonist. It exhibits potent, competitive, and selective inhibitory activity against 5-HT(2A) receptors, demonstrating significant inhibition of ex vivo platelet aggregation and potential for treating conditions mediated by these receptors (Ogawa et al., 2002).

Synthetic Applications

The resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, via diastereomeric salt formation, has been optimized for industrial-scale production. This method affords enantiopure compounds, demonstrating the utility of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride in the synthesis of chiral molecules (Sakurai et al., 2008).

Chemical Structure and Tautomerism Studies

The study of 3(5)-amino-5(3)-arylpyrazoles, which shares structural similarities with the chemical , has provided insights into tautomerism in the solid state and solution. These studies help understand the chemical behavior and potential applications of related compounds (Quiroga Puello et al., 1997).

properties

IUPAC Name

(3R,5R)-3-amino-5-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHYFAMJDBOVMG-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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